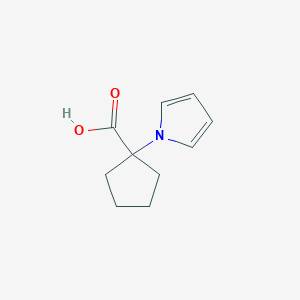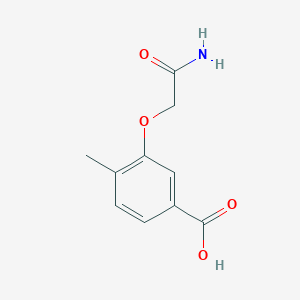![molecular formula C12H19NO B1443484 [2-(Butan-2-yloxy)-4-methylphenyl]methanamine CAS No. 1248102-90-0](/img/structure/B1443484.png)
[2-(Butan-2-yloxy)-4-methylphenyl]methanamine
Overview
Description
2-(Butan-2-yloxy)-4-methylphenyl]methanamine, also known as BMPM, is an organic compound with a molecular formula of C10H17NO. It is a member of the class of compounds known as phenethylamines, which are derivatives of the parent compound phenethylamine. BMPM is of interest to scientists due to its potential applications in medicine and chemistry.
Scientific Research Applications
Synthesis and Characterization
- Novel compounds, including derivatives of methanamine like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, have been synthesized and characterized using techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, indicating a broader interest in the synthesis and detailed analysis of similar compounds in the chemical research community (Shimoga, Shin, & Kim, 2018).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes with compounds similar to methanamine derivatives have been explored for their photocytotoxic properties and potential in cellular imaging. These studies open the door for compounds like [2-(Butan-2-yloxy)-4-methylphenyl]methanamine to be potentially used in similar applications (Basu et al., 2014).
Biased Agonists and Antidepressant-like Activity
- Aryloxyethyl derivatives of methanamine have been investigated for their potential as biased agonists of serotonin receptors and their robust antidepressant-like activity. This suggests a potential pharmacological application for related compounds in treating depression and related disorders (Sniecikowska et al., 2019).
Antimicrobial Activities
- Some derivatives of methanamine have been synthesized and demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This indicates that similar compounds could potentially be explored for antimicrobial applications (Thomas, Adhikari, & Shetty, 2010).
Catalytic Applications
- Methanamine derivatives have been used to create catalysts for chemical reactions, such as transfer hydrogenation reactions. This suggests that related compounds could also be explored for their catalytic properties (Karabuğa et al., 2015).
Anticancer Activity
- Complexes based on Schiff base ligands, including methanamine derivatives, have shown promising results in anticancer activity against various human cancerous cell lines. This highlights the potential therapeutic applications of such compounds in cancer treatment (Mbugua et al., 2020).
properties
IUPAC Name |
(2-butan-2-yloxy-4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-10(3)14-12-7-9(2)5-6-11(12)8-13/h5-7,10H,4,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAGRBFAABXCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=CC(=C1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide](/img/structure/B1443403.png)


![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)

![1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene](/img/structure/B1443412.png)





![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)